Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate
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Overview
Description
Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoate ester functional group attached to a substituted ethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions often require heating under reflux to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound can be achieved through similar esterification processes, but on a larger scale. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to improve the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Brominated benzoate derivatives.
Scientific Research Applications
Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.
Methyl 4-(bromomethyl)benzoate: Used in the synthesis of potential anti-HIV agents.
Uniqueness
Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a hydroxyethyl group attached to the benzoate ester makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 4-[(1R)-1-amino-2-hydroxyethyl]benzoate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1 |
InChI Key |
MFAVCDGFBDRLGW-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@H](CO)N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
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